Product packaging for 2-(2,3,5-Trichlorophenyl)acetonitrile(Cat. No.:CAS No. 4681-16-7)

2-(2,3,5-Trichlorophenyl)acetonitrile

Cat. No.: B3042013
CAS No.: 4681-16-7
M. Wt: 220.5 g/mol
InChI Key: MVGPEGIFSAFHOU-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)acetonitrile is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis research. With the molecular formula C8H4Cl3N and a molecular weight of 220.48 g/mol , this compound features a phenyl ring substituted with three chlorine atoms at the 2, 3, and 5 positions, and an acetonitrile group that provides a reactive nitrile functionality . The primary research value of this compound lies in its role as a key synthon for the cyanomethylation of various substrates and for the construction of nitrogen-containing heterocycles . The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, enabling the synthesis of a diverse array of downstream derivatives . This makes it particularly valuable for creating novel compound libraries for biological screening. Furthermore, its trichlorophenyl moiety is a common structural feature in compounds investigated for antimicrobial activity, as evidenced by research on structurally similar molecules demonstrating potent effects against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Researchers utilize this reagent in various methodologies, including transition metal-catalyzed cross-coupling and metal-free cyanomethylation reactions, to form new carbon-carbon bonds . Its application is central to the synthesis of complex molecules with potential pharmacological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl3N B3042013 2-(2,3,5-Trichlorophenyl)acetonitrile CAS No. 4681-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,5-trichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGPEGIFSAFHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4681-16-7
Record name 4681-16-7
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Synthetic Methodologies and Strategic Approaches for 2 2,3,5 Trichlorophenyl Acetonitrile

Established Synthetic Routes to 2-(2,3,5-Trichlorophenyl)acetonitrile

The most common and established method for the synthesis of phenylacetonitrile (B145931) and its derivatives is through the nucleophilic substitution of a corresponding benzyl (B1604629) halide with a cyanide salt. This general approach can be extrapolated for the synthesis of this compound, which would likely involve the reaction of 2,3,5-trichlorobenzyl chloride with a cyanide source such as sodium or potassium cyanide.

An analogous procedure is demonstrated in the synthesis of p-chlorophenyl acetonitrile (B52724), which involves the reaction of p-chlorobenzyl chloride with sodium cyanide. In this process, a catalytic amount of potassium iodide is often used to facilitate the reaction via the Finkelstein reaction, where the iodide transiently replaces the chloride, forming a more reactive benzyl iodide intermediate. The reaction is typically carried out in a solvent like acetone (B3395972) under reflux conditions for an extended period, often 24 hours.

The general reaction scheme can be represented as:

Ar-CH₂-Cl + NaCN → Ar-CH₂-CN + NaCl

Where 'Ar' represents the substituted phenyl group, in this case, 2,3,5-trichlorophenyl.

Reagents like sodium ethoxide and ethyl formate (B1220265) are crucial in various condensation reactions for the functionalization of the α-carbon of phenylacetonitriles. Sodium ethoxide, a strong base, is commonly used to deprotonate the α-carbon of the phenylacetonitrile, generating a nucleophilic carbanion. This carbanion can then react with an electrophile.

For instance, in the synthesis of α-phenylacetoacetonitrile, sodium ethoxide is used to facilitate the condensation between benzyl cyanide and ethyl acetate. Similarly, the carbethoxylation of phenylacetonitrile to form ethyl phenylcyanoacetate is achieved using sodium ethoxide and diethyl carbonate. orgsyn.org

Ethyl formate serves as a source of a formyl group. In the presence of a base like sodium methoxide (B1231860) or ethoxide, it can react with the carbanion of phenylacetonitrile to introduce a formyl group at the α-position, leading to the formation of α-formylphenylacetonitrile. prepchem.com This intermediate is a versatile building block for the synthesis of various heterocyclic compounds. The quality of the sodium ethoxide is critical for the success of these reactions, and it should be prepared from dry ethanol (B145695) and not heated to high temperatures to ensure its reactivity. orgsyn.org

Analogous Synthetic Pathways for Substituted Phenylacetonitriles

Base-catalyzed condensation reactions are a cornerstone in the synthesis of functionalized arylacetonitriles. These reactions, such as the aldol (B89426) and Claisen-Schmidt condensations, involve the reaction of an enolate (generated from a phenylacetonitrile derivative by a base) with a carbonyl compound.

A pertinent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. This type of reaction can be used to introduce various substituents to the phenylacetonitrile backbone. For instance, substituted benzaldehydes can be condensed with acetylphenylacetonitrile in the presence of a base like sodium methoxide. lookchem.com

The general mechanism for a base-catalyzed aldol-type condensation involves the following steps:

Deprotonation of the α-carbon of the phenylacetonitrile by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy nitrile.

Dehydration (often promoted by heat) to yield an α,β-unsaturated nitrile.

A variety of bases can be employed, with the choice of base influencing the reaction outcome.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. Several one-pot methodologies have been developed for the synthesis of complex molecules starting from phenylacetonitrile derivatives.

For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. nih.gov This reaction proceeds under mild conditions with acetic acid as a catalyst in ethanol. nih.gov

Another example is the efficient transition-metal-free synthesis of 2-amino-3,4,6-triarylpyridines from readily available phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives mediated by KN(SiMe₃)₂. acs.org This method demonstrates broad substrate scope and scalability. acs.org Copper-catalyzed one-pot functionalization of styrenes has also been reported, showcasing the versatility of one-pot procedures in generating pharmaceutically relevant scaffolds. chemrxiv.org

These one-pot strategies highlight the potential for developing efficient synthetic routes to complex derivatives of this compound by combining multiple reaction steps in a single vessel.

Exploration of Scalable and Efficient Synthetic Protocols for Related Compounds

The development of scalable and efficient synthetic protocols is crucial for the practical application of chemical compounds. Research into the synthesis of complex molecules often includes considerations for scalability.

For instance, a 10-step, gram-scale synthesis of the C25 steroid natural product cyclocitrinol has been reported, featuring a biomimetic cascade rearrangement to construct a challenging bicyclic system. nih.gov Another example is the scalable synthesis of a β-angelica lactone derived monomer from bio-based levulinic acid. rsc.org

In the context of nitrile-containing compounds, the cyclotrimerization of benzonitriles to produce 2,4,6‐triaryl‐1,3,5‐triazines has been shown to be scalable to the gram level using catalytic systems composed of titanium chlorido complexes and magnesium. researchgate.net Furthermore, the synthesis of 2,4,5-trifluoro-phenylacetonitrile has been optimized for high purity and yield by reacting 2,4,5-trifluoro benzyl chloride with a cyaniding agent in an ionic liquid, which facilitates product separation. google.com

An efficient and scalable synthesis of Rucaparib has been developed, which features the use of inexpensive starting materials and ease of purification through recrystallization. figshare.com These examples underscore the importance of factors such as the use of readily available starting materials, minimizing purification steps, and employing robust reaction conditions to achieve scalability. Such principles would be paramount in developing a practical synthesis for this compound.

Data Tables

Table 1: Examples of Analogous Syntheses for Substituted Phenylacetonitriles

ProductStarting MaterialsReagents/CatalystSolventYield
p-chlorophenyl acetonitrilep-chlorobenzyl chloride, sodium cyanidePotassium iodideAcetoneNot specified
α-phenylacetoacetonitrileBenzyl cyanide, ethyl acetateSodium ethoxideEthanol59-64%
Ethyl phenylcyanoacetatePhenylacetonitrile, diethyl carbonateSodium ethoxideTolueneNot specified
α-formylphenylacetonitrilePhenylacetonitrile, ethyl formateSodium methoxideBenzene (B151609)Not specified
2,4,5-trifluoro-phenylacetonitrile2,4,5-trifluoro benzyl chloride, sodium cyanideIonic liquidAcetonitrile83.6%

Table 2: One-Pot Syntheses Involving Phenylacetonitrile Derivatives

ProductReaction TypeStarting MaterialsReagents/CatalystYield
N-substituted 2,3,5-functionalized 3-cyanopyrrolesThree-component reactionα-hydroxyketones, oxoacetonitriles, primary aminesAcetic acidUp to 90%
2-Amino-3,4,6-triarylpyridinesMulti-component synthesisPhenylacetonitrile, benzonitrile, phenylacetylene derivativesKN(SiMe₃)₂14-97%

Chemical Reactivity and Mechanistic Studies of 2 2,3,5 Trichlorophenyl Acetonitrile and Its Derivatives

Reactivity of the Nitrile Functional Group in Arylacetonitriles

The nitrile (-C≡N) group is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile under certain conditions. fiveable.meopenstax.org In arylacetonitriles, the adjacent aromatic ring and methylene (B1212753) group significantly influence the nitrile's reactivity.

Nucleophilic Characteristics and Transformations

The most significant feature of arylacetonitriles, including 2-(2,3,5-trichlorophenyl)acetonitrile, is the acidity of the α-carbon (the methylene -CH2- group). The electron-withdrawing nature of both the nitrile group and the aromatic ring stabilizes the conjugate base, a carbanion, formed upon deprotonation. mdpi.com This carbanion is a potent nucleophile and a key intermediate in many synthetic transformations. acs.org

Key nucleophilic transformations involving the nitrile group and its adjacent carbon include:

Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com For this compound, this would result in the formation of 2-(2,3,5-trichlorophenyl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.meopenstax.orglibretexts.org This converts this compound into 2-(2,3,5-trichlorophenyl)ethanamine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. fiveable.mechemistrysteps.com

Table 1: Key Nucleophilic Transformations of the Arylacetonitrile Moiety

TransformationReagentsIntermediateFinal Product
HydrolysisH₃O⁺ or OH⁻, heatAmideCarboxylic Acid
Reduction1. LiAlH₄ 2. H₂OImine anionPrimary Amine
Grignard Reaction1. R-MgX 2. H₃O⁺Imine saltKetone

Reactions with Electrophilic Species

While the α-carbon carbanion is the primary nucleophilic site, the nitrile group itself can react with electrophiles. nih.govresearchgate.net The nitrogen lone pair makes the nitrile group weakly basic. Protonation or coordination with a Lewis acid increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. chemistrysteps.com

The anions of arylacetonitriles are highly reactive nucleophiles that readily react with a variety of electrophiles, such as Michael acceptors. acs.org The rates of these reactions follow second-order kinetics, and studies have been conducted to determine the nucleophile-specific parameters for various arylacetonitrile anions. acs.org

Transformations Involving the Trichlorophenyl Moiety

The 2,3,5-trichlorophenyl group is an electron-deficient aromatic system. The three chlorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution.

Investigations into Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring would be challenging due to the presence of four deactivating substituents (three chlorine atoms and the -CH₂CN group). libretexts.org In EAS reactions, substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. masterorganicchemistry.comyoutube.com

Chlorine atoms are deactivating but are considered ortho, para-directors.

The cyanomethyl group (-CH₂CN) is classified as a deactivating, meta-director. masterorganicchemistry.com

The available positions for substitution on the this compound ring are C4 and C6. The directing effects of the existing substituents on these positions are conflicting.

Table 2: Directing Effects of Substituents on Available Positions for Electrophilic Aromatic Substitution

SubstituentPositionDirecting EffectInfluence on C4Influence on C6
-CH₂CNC1meta-directorWeakly DirectingWeakly Directing
-ClC2ortho, para-directorparaortho
-ClC3ortho, para-directororthopara
-ClC5ortho, para-directororthoortho

Understanding Halogen Reactivity

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). msu.edu In this compound, while the other chlorine atoms and the cyanomethyl group are electron-withdrawing, the activation is likely insufficient for facile substitution under standard conditions. Displacement of an aromatic chlorine would necessitate harsh reaction conditions, such as high temperatures and pressures. The relative reactivity of halogens as leaving groups in such reactions generally follows the trend F > Cl > Br > I. libretexts.org

Mechanistic Elucidation of Key Reactions

The mechanisms of reactions involving this compound are analogous to those of other arylacetonitriles and substituted benzenes.

α-Carbon Alkylation: The reaction proceeds via deprotonation of the α-carbon by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in a classic Sₙ2 reaction to form a new carbon-carbon bond. openstax.org

Nitrile Hydrolysis (Base-Catalyzed): The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. openstax.org This forms an imine anion, which is then protonated by water to yield an imidic acid. The imidic acid tautomerizes to the more stable amide intermediate. Further attack by hydroxide on the amide carbonyl group leads to a tetrahedral intermediate, which collapses to expel an amide anion and form a carboxylate, which is protonated upon acidic workup to give the carboxylic acid. openstax.orgchemistrysteps.com

Electrophilic Aromatic Substitution: The mechanism for EAS reactions involves two main steps. libretexts.org First, the aromatic π system acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substitution product. libretexts.orglibretexts.org For this compound, the high degree of deactivation would make the initial formation of the arenium ion energetically unfavorable.

Oxidative Transformations

The oxidation of this compound can proceed via several pathways, primarily involving the nitrile group or the benzylic carbon. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related phenylacetonitriles and other nitriles.

One of the most fundamental oxidative transformations of a nitrile is its hydrolysis to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions, proceeding through an amide intermediate. weebly.comlibretexts.orglibretexts.org For this compound, this would yield 2-(2,3,5-trichlorophenyl)acetic acid.

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. google.com The nitrile nitrogen is first protonated, rendering the carbon atom more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initiates the reaction. weebly.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The reaction proceeds to form a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid. libretexts.org

More aggressive oxidation conditions can affect the benzylic position. The oxidation of structurally similar compounds, such as benzyl (B1604629) para-chlorophenyl ketone, has been shown to yield products like para-chlorobenzoic acid and benzaldehyde, indicating cleavage at the benzylic position. researchgate.net In the presence of strong oxidizing agents, the trichlorophenylacetonitrile could potentially be oxidized to 2,3,5-trichlorobenzoic acid.

Furthermore, studies on the photo-oxidation of acetonitrile (B52724) have shown that in the presence of catalysts like TiO2 and UV irradiation, it can be completely mineralized to H2O, CO2, and other byproducts, with intermediates such as isocyanate species being formed. scielo.br While harsh, these conditions highlight the ultimate oxidative fate of the acetonitrile moiety.

Table 1: Potential Oxidative Transformation Products
Reaction TypeTypical ReagentsExpected Major Product
Alkaline Hydrolysis1. NaOH(aq), Heat 2. H3O+2-(2,3,5-Trichlorophenyl)acetic acid
Acid HydrolysisH3O+ (e.g., HCl(aq)), Heat2-(2,3,5-Trichlorophenyl)acetic acid
Strong Oxidatione.g., KMnO4, Heat2,3,5-Trichlorobenzoic acid

Reductive Pathways

The reduction of this compound can target either the nitrile group or the chlorinated aromatic ring.

Nitrile Reduction: The cyano group can be reduced to a primary amine, yielding 2-(2,3,5-trichlorophenyl)ethanamine. This is a common transformation typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with reagents like H2 over a metal catalyst (e.g., Pd, Pt, or Ni).

Reductive Dechlorination: The carbon-chlorine bonds on the aromatic ring are susceptible to cleavage under reductive conditions, a process known as reductive dehalogenation or hydrodechlorination. enviro.wiki This process is of significant environmental interest as it is a key pathway for the biodegradation of polychlorinated aromatic compounds. microbe.comcdc.gov Reductive dechlorination can be achieved through chemical, electrochemical, or microbial methods. researchgate.net

The process typically occurs sequentially, removing one chlorine atom at a time. cdc.gov Studies on various trichlorobenzene (TCB) isomers have elucidated common degradation pathways. For example, under anaerobic microbial conditions, 1,2,3-TCB and 1,2,4-TCB are often reductively dechlorinated to dichlorobenzene (DCB) isomers, which can be further dechlorinated to monochlorobenzene and ultimately to benzene. microbe.comnih.govethz.ch The 1,3,5-TCB isomer is generally more recalcitrant to degradation. nih.gov The specific products formed depend heavily on the reaction conditions and the microorganisms involved. nih.govresearchgate.net For this compound, a similar stepwise removal of chlorine atoms from the phenyl ring would be expected, leading to various di- and mono-chlorophenylacetonitrile derivatives.

Table 2: Illustrative Reductive Dechlorination Pathways for Trichlorobenzene Isomers
Starting IsomerObserved Primary ProductsConditions/SystemReference
1,2,3-Trichlorobenzene1,3-DichlorobenzeneAnaerobic microbial culture nih.gov
1,2,4-Trichlorobenzene (B33124)1,2-Dichlorobenzene & 1,4-DichlorobenzeneAnaerobic microbial culture microbe.com
1,3,5-Trichlorobenzene1,3-DichlorobenzeneAnaerobic sediment slurry (slow) nih.gov
Hexachlorobenzene1,2,3,5-Tetrachlorobenzene, 1,3,5-TrichlorobenzeneCatalytic (PdCl2(dppf)/NaBH4) acs.org

Cycloaddition Reactions Involving Nitrile-Containing Systems

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably [3+2] cycloadditions. researchgate.net In these reactions, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring. This is a powerful method for synthesizing important classes of compounds like tetrazoles and oxadiazoles. researchgate.netuchicago.edu

Common 1,3-dipoles that react with nitriles include:

Azides (R-N3): The reaction of an organic azide (B81097) with a nitrile, often catalyzed by a Lewis acid or under thermal conditions, yields a tetrazole. This reaction is a cornerstone of click chemistry when applied to terminal alkynes, but the principle extends to nitriles. rsc.org

Nitrile Oxides (R-CNO): The cycloaddition of a nitrile oxide with another nitrile molecule (acting as the dipolarophile) leads to the formation of a 1,2,4-oxadiazole. nih.gov The reactivity in these reactions is sensitive to the electronic effects of substituents on both the nitrile oxide and the nitrile substrate. nih.gov

For this compound, the nitrile group would be the site of attack by the 1,3-dipole. For instance, reaction with an azide like sodium azide would be expected to produce a tetrazole derivative, specifically 5-((2,3,5-trichlorophenyl)methyl)tetrazole. The electron-withdrawing trichlorophenyl group may influence the reactivity of the nitrile but is not expected to prevent the cycloaddition.

Dehydrohalogenation Mechanisms in Related Chlorinated Compounds

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a molecule. In the context of chlorinated aromatic compounds like this compound, dehydrochlorination would involve the removal of HCl. This typically requires a strong base and can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate.

For a trichlorobenzene ring, the removal of a proton by a very strong base (e.g., NaNH2) from a carbon adjacent to one bearing a chlorine atom, followed by the loss of the chloride ion, generates a dichlorobenzyne. The position of the resulting triple bond is dictated by the substitution pattern. In the case of the 2,3,5-trichloro-substituted ring, two potential dichlorobenzyne intermediates could be formed:

3,5-Dichlorobenzyne: Formed by deprotonation at C4 and loss of the chloride at C5, or deprotonation at C6 and loss of the chloride at C5.

2,5-Dichlorobenzyne: Formed by deprotonation at C4 and loss of the chloride at C3.

Once formed, the benzyne is a powerful electrophile and will be rapidly trapped by any available nucleophile (such as the amide anion base or solvent). This mechanism is less common than nucleophilic aromatic substitution for polychlorinated aromatics but is a recognized pathway under strongly basic, high-temperature conditions. The synthesis of 1,2,4-trichlorobenzene can, for instance, involve the dehydrochlorination of hexachlorocyclohexane. wikipedia.org

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of chemical reactions involving this compound. This is particularly true for reactions on the electron-deficient aromatic ring, such as nucleophilic aromatic substitution (SNAr), and for reactions involving charged intermediates or transition states. researchgate.net

Solvents are broadly classified by their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds and are effective at solvating both cations and anions. In SNAr reactions, polar protic solvents can stabilize the negatively charged Meisenheimer complex intermediate, but they can also strongly solvate the incoming nucleophile, reducing its reactivity. nih.gov This latter effect often dominates, leading to slower reaction rates for SNAr compared to polar aprotic solvents. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. libretexts.org Consequently, SNAr reactions are often dramatically accelerated in polar aprotic solvents because the nucleophile's reactivity is enhanced. rsc.org

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged species, as they cannot effectively stabilize the polar transition states or intermediates required for reactions like SNAr.

The effect of the solvent on the rate of a reaction is a consequence of the differential solvation of the ground state (reactants) and the transition state. If the transition state is stabilized by the solvent more than the reactants, the activation energy is lowered, and the reaction rate increases. nih.gov The kinetics of the reaction between 2,4-dinitrochlorobenzene and piperidine, a classic SNAr reaction, demonstrates this principle clearly, with rates varying significantly across different aprotic solvents. rsc.org

Table 3: Relative Rate Constants for a Model SNAr Reaction in Various Solvents
ReactantsSolventSolvent TypeRelative Rate Constant (krel)
2,4-Dinitrochlorobenzene + AnilineMethanolPolar Protic1
Acetone (B3395972)Polar Aprotic~670
Dimethylformamide (DMF)Polar Aprotic~2,400
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic~4,100
Note: Data is illustrative, based on general principles and known SNAr reactivity trends. Absolute values vary with specific nucleophiles and substrates.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the chemical structure of 2-(2,3,5-trichlorophenyl)acetonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For this compound, the methylene (B1212753) protons (-CH₂-) and the aromatic protons on the trichlorophenyl ring will produce distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group. Data from similar compounds suggest expected chemical shift ranges. chemicalbook.comchemicalbook.comcarlroth.compitt.edu

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. Each unique carbon atom in the trichlorophenyl ring, the methylene group, and the nitrile group will resonate at a characteristic chemical shift. These shifts provide a carbon fingerprint of the molecule, confirming the substitution pattern of the aromatic ring. chemicalbook.comchemicalbook.comresearchgate.net

Below is a table summarizing the expected NMR data for this compound based on analogous compounds.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HAromatic-H7.0 - 8.0Multiplet
¹H-CH₂-3.5 - 4.5Singlet
¹³CAromatic-C120 - 140Multiple Signals
¹³C-CH₂-20 - 30Single Signal
¹³C-CN115 - 125Single Signal

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹, characteristic of the nitrile group. chemicalbook.comresearchgate.net

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions from the methylene group, usually found just below 3000 cm⁻¹.

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the phenyl ring.

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds. researchgate.net

The following table outlines the principal FTIR absorption bands anticipated for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N)Stretch~2250Medium, Sharp
Aromatic C-HStretch>3000Variable
Aliphatic C-H (-CH₂-)Stretch<3000Variable
Aromatic C=CStretch1400 - 1600Variable
C-ClStretch<800Strong

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for identification and quantification.

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.94 g/mol for the monoisotopic mass). gcms.czhpst.cz The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information that can be used to confirm the identity of the compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC analysis. fujifilm.com In LC-MS, separation is achieved in the liquid phase. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. For this compound, LC-MS can provide the accurate mass of the molecule, which is crucial for confirming its elemental formula. researchgate.netnih.gov

Predicted mass spectrometry data for this compound is presented in the table below. uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺219.94821
[M+Na]⁺241.93015
[M-H]⁻217.93365
[M]⁺218.94038

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. basicmedicalkey.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netenpress-publisher.com The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase.

By integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. HPLC is also an invaluable tool for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the product over time. researchgate.net

A typical HPLC method for this compound might involve:

Column: C18 reversed-phase column

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. masontechnology.ie

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) is a highly effective technique for the analysis of this compound, particularly for assessing its purity and for quantitative analysis. hpst.czepa.gov The compound's volatility allows it to be readily vaporized and passed through a GC column. nist.gov Separation from impurities is achieved based on differences in boiling points and interactions with the stationary phase of the column.

GC can be used to:

Determine Purity: Similar to HPLC, the peak area percentage can be used to estimate the purity of a sample.

Quantify the Compound: By using a suitable internal or external standard, the exact concentration of this compound in a sample can be determined.

Detect Trace Impurities: The high resolution of capillary GC columns allows for the detection of even small amounts of impurities.

A standard GC method for this analysis would likely use a capillary column with a non-polar or moderately polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

X-ray Crystallography and Structural Analysis

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern provides a wealth of information that, when analyzed, can reveal the precise spatial coordinates of each atom in the molecule, as well as the packing of molecules within the crystal.

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the molecular structure of a compound. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal, typically less than a millimeter in any dimension, is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

The analysis of the diffraction data would yield a detailed three-dimensional model of the this compound molecule. This would include precise measurements of all bond lengths, bond angles, and torsion angles, providing a definitive confirmation of its covalent structure. Furthermore, the data would reveal the conformation of the molecule in the solid state, for instance, the rotational orientation of the acetonitrile group relative to the trichlorophenyl ring.

Beyond the individual molecule, SCXRD elucidates the crystal structure, which describes the arrangement of molecules in the crystal lattice. Key crystallographic parameters that would be determined for this compound are presented in the hypothetical data table below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Hypothetical Value Description
Crystal System Monoclinic The crystal system describes the symmetry of the unit cell.
Space Group P2₁/c The space group defines the symmetry operations of the crystal.
a (Å) 10.123 Unit cell dimension along the a-axis.
b (Å) 8.456 Unit cell dimension along the b-axis.
c (Å) 12.789 Unit cell dimension along the c-axis.
α (°) 90 Angle between the b and c axes.
β (°) 105.4 Angle between the a and c axes.
γ (°) 90 Angle between the a and b axes.
Volume (ų) 1056.7 The volume of the unit cell.
Z 4 The number of molecules per unit cell.

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. As of the latest literature search, no publically available crystallographic data for this compound has been found.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used. The random orientation of the crystallites in the powder ensures that all possible diffraction conditions are met simultaneously, resulting in a characteristic diffraction pattern.

For this compound, PXRD would be instrumental in several aspects of its characterization. Primarily, it serves as a fingerprint for identifying the crystalline phase of the compound. Each crystalline form (polymorph) of a substance produces a unique PXRD pattern. Therefore, this technique is crucial for polymorph screening and ensuring the phase purity of a synthesized batch.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure. A hypothetical PXRD pattern for this compound would display a series of peaks at specific 2θ values.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
12.5 7.08 85
18.8 4.72 100
22.1 4.02 65
25.2 3.53 90
28.9 3.09 50

Note: The data in this table is hypothetical and illustrates the characteristic peaks that would be observed in a powder X-ray diffraction pattern. This data is not based on experimental results for this compound.

Table of Compounds

Compound Name

Computational and Theoretical Chemistry Insights into 2 2,3,5 Trichlorophenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules.

For a molecule like 2-(2,3,5-trichlorophenyl)acetonitrile, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable conformation. From this, various electronic properties could be calculated, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. A computational study on the related compound, 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, utilized DFT methods (HSEH1PBE and B3LYP) with the 6-311++G(d,p) basis set to analyze its ground state properties, Mulliken charges, and Natural Bond Orbital (NBO) charges. A similar methodology could be applied to this compound to yield comparable insights, but specific calculations for this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO on the molecular structure would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. Without specific studies on this compound, a data table of its FMO properties cannot be generated.

Interactive Data Table: Hypothetical FMO Data This table is a placeholder to illustrate how data would be presented if available.

Table 1: Frontier Molecular Orbital Properties
Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the reactive sites. It would likely show a region of negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, making it a potential site for interaction with electrophiles. Conversely, positive potential regions might be located on the hydrogen atoms of the methylene (B1212753) group and around the phenyl ring, influenced by the electron-withdrawing effects of the chlorine atoms. However, a specific MEP map for this molecule has not been found in the literature.

Advanced Mechanistic Computational Studies

To understand how chemical reactions occur, advanced computational methods can be used to model the reaction pathways, identify transition states, and elucidate the underlying electronic mechanisms.

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity that emphasizes the role of changes in electron density rather than molecular orbital interactions. nih.gov MEDT posits that the capacity for electron density to change along a reaction pathway governs the feasibility and outcome of a chemical reaction. nih.gov This theory is often used to analyze pericyclic reactions, such as cycloadditions, by examining the flow of electron density and the energies associated with these changes. rsc.orgias.ac.in

An MEDT study of a reaction involving this compound would analyze the reaction profile, locate the transition states, and use tools like the Electron Localization Function (ELF) to understand bond formation and breaking in terms of electron density changes. This would provide a detailed picture of the reaction mechanism, including its kinetics and thermodynamics. For instance, in studies of [3+2] cycloaddition reactions involving other acetonitrile (B52724) derivatives, MEDT has been successfully used to explain chemo-, regio-, and stereoselectivity. ias.ac.inresearchgate.net No such studies have been specifically published for this compound.

Bonding Evolution Theory (BET) for Chemical Processes

Bonding Evolution Theory (BET) provides a powerful method for understanding the mechanism of a chemical reaction by analyzing the topological changes of the Electron Localization Function (ELF) along the reaction coordinate. This analysis allows for a detailed description of the sequence of bond breaking and forming events.

BET divides a chemical process into distinct phases separated by "catastrophic" events, which correspond to significant changes in the topology of the electron density, such as the creation or annihilation of synaptic basins (representing covalent bonds) or non-synaptic basins (representing lone pairs). A BET analysis of a reaction involving this compound would provide a precise, step-by-step narrative of how covalent bonds are broken and formed, revealing the asynchronicity of the process and the electronic rearrangements that occur. rsc.org This level of detailed mechanistic insight is not currently available for reactions involving this specific compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice and, consequently, their physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface is generated by mapping properties such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface, in particular, is valuable for identifying significant intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds and halogen bonds.

A typical data table summarizing the contributions of various intermolecular contacts to the Hirshfeld surface for a related compound is presented below for illustrative purposes.

Interaction Type Contribution (%)
H···H39.2
H···C/C···H25.2
Cl···H/H···Cl11.4
O···H/H···O8.0
S···H/H···S5.5
N···H/H···N2.5
C···C1.8
Cl···C/C···Cl1.5
Other4.9
This is an example data table based on a similar chlorinated organic molecule and does not represent actual data for this compound. nih.gov

Synthetic Utility of 2 2,3,5 Trichlorophenyl Acetonitrile As a Versatile Building Block

Derivatization Strategies for Functional Group Interconversion in Synthetic Pathways

The synthetic utility of 2-(2,3,5-trichlorophenyl)acetonitrile is significantly enhanced by the reactivity of its nitrile functional group. This group can be transformed into a variety of other functionalities, rendering the molecule a versatile intermediate for the synthesis of more complex chemical structures. Standard organic transformations can be applied to achieve these conversions, primarily focusing on hydrolysis, reduction, and carbon-carbon bond-forming reactions. While specific research detailing the derivatization of this compound is not extensively available in the public domain, the chemical behavior of the nitrile group is well-established, allowing for a predictive understanding of its synthetic potential.

The primary strategies for the functional group interconversion of this compound revolve around the electrophilic nature of the nitrile carbon. Nucleophilic attack at this center initiates the conversion to amides, carboxylic acids, amines, and ketones.

One of the most common transformations of nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Alternatively, base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521), also yields the carboxylate salt, which upon acidification, gives the carboxylic acid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. Given the trichlorophenyl substituent, careful consideration of the reaction conditions would be necessary to avoid any unwanted side reactions.

Another key derivatization is the reduction of the nitrile group to a primary amine. This transformation is of significant importance as it introduces a basic nitrogen atom into the molecule, opening up a wide range of further synthetic possibilities. A common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically requires a subsequent aqueous workup to liberate the free amine. Other reducing agents, such as catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, can also be employed.

The nitrile group of this compound can also be partially hydrolyzed to the corresponding amide , 2-(2,3,5-trichlorophenyl)acetamide. This can often be achieved under more controlled conditions than the complete hydrolysis to the carboxylic acid. For instance, treatment with hydrogen peroxide in an alkaline medium is a known method for this conversion.

Furthermore, the carbon atom of the nitrile group can participate in carbon-carbon bond formation through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. The addition of a Grignard reagent (R-MgX) to the nitrile, followed by acidic hydrolysis of the resulting imine intermediate, leads to the formation of a ketone. This reaction provides a powerful tool for introducing new carbon frameworks onto the molecule.

Finally, the methylene (B1212753) group adjacent to the nitrile and the phenyl ring is activated and can be a site for alkylation . The acidic nature of these protons allows for deprotonation with a suitable base to form a carbanion, which can then react with an alkyl halide in a nucleophilic substitution reaction. This allows for the introduction of various alkyl substituents at the alpha-position.

The following table summarizes the potential derivatization strategies for this compound and the expected products. It is important to note that the reaction conditions and yields presented are generalized based on known nitrile chemistry and would require experimental optimization for this specific substrate.

Starting MaterialReagent(s)ProductTransformation
This compound1. H₂SO₄ (aq), Δ 2. H₂O2-(2,3,5-Trichlorophenyl)acetic acidHydrolysis
This compound1. NaOH (aq), Δ 2. H₃O⁺2-(2,3,5-Trichlorophenyl)acetic acidHydrolysis
This compound1. LiAlH₄, Et₂O 2. H₂O2-(2,3,5-Trichlorophenyl)ethanamineReduction
This compoundH₂, Raney Ni2-(2,3,5-Trichlorophenyl)ethanamineReduction
This compoundH₂O₂, NaOH2-(2,3,5-Trichlorophenyl)acetamidePartial Hydrolysis
This compound1. R-MgX, Et₂O 2. H₃O⁺1-(2,3,5-Trichlorophenyl)alkan-2-oneGrignard Reaction
This compound1. Base (e.g., NaH) 2. R'-X2-(2,3,5-Trichlorophenyl)-3-alkylnitrileα-Alkylation

Environmental Fate and Degradation Pathways of 2 2,3,5 Trichlorophenyl Acetonitrile

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. The primary abiotic processes influencing the fate of 2-(2,3,5-Trichlorophenyl)acetonitrile in the environment are hydrolysis and photolysis. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, leading to its decomposition. The stability of this compound to hydrolysis is influenced by environmental factors such as pH and temperature. nih.gov While specific data on this compound is limited, the hydrolysis of the nitrile group (-C≡N) is a well-understood chemical process.

Generally, the nitrile group can undergo hydrolysis to form a carboxylic acid. In the case of this compound, this would result in the formation of 2-(2,3,5-Trichlorophenyl)acetic acid. This transformation is significant as the resulting carboxylic acid may have different environmental mobility and toxicity compared to the parent nitrile compound. The rate of hydrolysis can be influenced by pH, with the reaction often being accelerated under acidic or alkaline conditions. researchgate.net For many organic compounds, hydrolysis is a slow process under typical environmental pH and temperature conditions, suggesting that this compound could be persistent in aquatic environments in the absence of other degradation mechanisms. nih.gov

Table 1: Potential Hydrolytic Transformation of this compound

Reactant Transformation Process Primary Product

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For aromatic chlorinated compounds, photolysis can be a significant degradation pathway. nih.gov The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds.

In the case of this compound, a primary photolytic degradation mechanism is expected to be the cleavage of the carbon-chlorine (C-Cl) bonds. This process, known as reductive dechlorination, would lead to the stepwise removal of chlorine atoms from the phenyl ring. This would result in the formation of various lesser-chlorinated phenylacetonitrile (B145931) intermediates, such as dichlorophenylacetonitriles and monochlorophenylacetonitriles. Ultimately, this process could lead to the formation of phenylacetonitrile. nih.gov The rate and extent of photolytic degradation are dependent on factors such as light intensity, the presence of photosensitizing substances in the environment, and the specific properties of the medium (e.g., water, soil surface). youtube.com

Biotic Degradation Studies

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. researchgate.net This is a critical process in the natural attenuation of many environmental contaminants. nih.gov

Under anaerobic (oxygen-deficient) conditions, the primary microbial degradation pathway for highly chlorinated benzenes is reductive dechlorination. microbe.com This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. For this compound, this would likely lead to the formation of dichlorophenylacetonitriles, monochlorophenylacetonitrile, and eventually phenylacetonitrile.

Under aerobic (oxygen-rich) conditions, the degradation of lower chlorinated benzenes is typically initiated by oxygenase enzymes. microbe.com These enzymes hydroxylate the aromatic ring to form chlorinated catechols. researchgate.net Following this initial step, the ring is cleaved, and the molecule is further broken down and can be completely mineralized to carbon dioxide and water. ethz.ch It is plausible that this compound could be degraded via a similar aerobic pathway, starting with hydroxylation of the trichlorophenyl ring.

Based on the degradation pathways of related compounds, a number of potential biodegradation intermediates of this compound can be predicted.

Under anaerobic conditions, the expected intermediates would be the products of reductive dechlorination:

2-(2,3-Dichlorophenyl)acetonitrile

2-(2,5-Dichlorophenyl)acetonitrile

2-(3,5-Dichlorophenyl)acetonitrile

2-(2-Chlorophenyl)acetonitrile

2-(3-Chlorophenyl)acetonitrile

2-(5-Chlorophenyl)acetonitrile

Phenylacetonitrile

Under aerobic conditions, the initial intermediates would likely be hydroxylated versions of the parent compound, such as trichlorohydroxyphenylacetonitriles, which would then be converted to trichlorocatechols. The subsequent ring cleavage would lead to a variety of aliphatic acid intermediates. The nitrile group itself can be enzymatically hydrolyzed by nitrilase enzymes to the corresponding carboxylic acid, 2-(2,3,5-Trichlorophenyl)acetic acid, and ammonia. frontiersin.org

Table 2: Predicted Biodegradation Intermediates of this compound

Degradation Condition Initial Step Key Intermediates
Anaerobic Reductive Dechlorination Dichlorophenylacetonitriles, Monochlorophenylacetonitriles, Phenylacetonitrile
Aerobic Ring Hydroxylation Trichlorocatechols, Ring cleavage products

Research Methodologies for Environmental Impact Assessment

Assessing the environmental impact of a chemical like this compound involves a variety of research methodologies aimed at determining its persistence, mobility, and potential for bioaccumulation. oup.com These assessments often follow a tiered approach, starting with simple screening tests and progressing to more complex and environmentally relevant studies.

Standardized laboratory tests are fundamental for determining the potential for abiotic and biotic degradation. oup.com These include studies on hydrolysis rates at different pH values and temperatures, and photolysis studies under controlled light conditions. Biodegradation screening tests, using microbial consortia from sources like sewage sludge, can provide an initial indication of a compound's susceptibility to microbial breakdown.

For a more in-depth understanding of environmental fate, simulation studies are conducted in microcosms or mesocosms that mimic natural environments such as soil, sediment, and water. nih.gov These studies can help to determine degradation rates under more realistic conditions and identify the formation of transformation products.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the environmental fate properties of a chemical based on its molecular structure. uninsubria.it These models can provide estimates of properties like water solubility, soil adsorption, and potential for biodegradation, which are valuable in the initial stages of an environmental risk assessment.

Field studies and environmental monitoring provide the ultimate validation of laboratory and model-based predictions. tandfonline.com These involve measuring the concentration of the parent compound and its transformation products in various environmental compartments to understand its real-world behavior and persistence. Molecular tracers, such as compound-specific stable isotope analysis, can also be employed to track the fate and degradation of pollutants in the environment. wm.edu

Emerging Research Frontiers and Future Prospects for 2 2,3,5 Trichlorophenyl Acetonitrile Chemistry

Development of Novel Catalytic Approaches for Synthesis

The efficient and selective synthesis of 2-(2,3,5-trichlorophenyl)acetonitrile is a primary area for future research. While classical methods for the synthesis of arylacetonitriles exist, emerging catalytic strategies promise greater efficiency, milder reaction conditions, and improved functional group tolerance. The development of such methods for a polychlorinated substrate like this compound is a key objective.

Modern synthetic chemistry has seen a surge in the development of powerful cross-coupling reactions. For the synthesis of this compound, palladium- and nickel-catalyzed cyanation reactions of a suitable 2,3,5-trichlorophenyl halide or triflate are highly promising avenues. Recent advancements in this area have focused on the use of more efficient and air-stable catalysts, as well as non-toxic cyanide sources. For instance, the use of potassium hexacyanoferrate(II) as a cyanide source in palladium-catalyzed reactions has been shown to be a safer alternative to traditional cyanide salts. Furthermore, nickel-catalyzed cyanation has emerged as a powerful tool, often enabling the use of more challenging aryl chloride substrates under milder conditions. The development of bespoke catalyst systems, potentially involving tailored ligands, could be instrumental in optimizing the synthesis of this specific trichlorinated phenylacetonitrile (B145931).

The following table summarizes potential catalytic systems for the synthesis of this compound:

Catalyst SystemPotential Cyanide SourceKey Advantages
Palladium-based catalysts (e.g., Pd(OAc)₂, palladacycles)K₄[Fe(CN)₆], Zn(CN)₂, Acetone (B3395972) cyanohydrinHigh functional group tolerance, well-established methodology.
Nickel-based catalysts (e.g., NiCl₂, Ni(COD)₂)Zn(CN)₂, Organic cyanating reagentsCost-effective, effective for aryl chlorides, milder reaction conditions.
Copper-catalyzed reactionsVarious cyanide sourcesPotential for alternative reaction pathways and selectivities.
Photoredox catalysisNon-traditional cyanide sourcesMild reaction conditions, novel activation modes.

It is important to note that the direct application of these methods to the synthesis of this compound would require empirical optimization of reaction parameters such as catalyst, ligand, solvent, temperature, and base.

Exploration of Uncharted Reaction Pathways

Beyond its synthesis, the reactivity of this compound itself offers a landscape of unexplored chemical transformations. The interplay between the electron-withdrawing trichlorophenyl group and the versatile nitrile functionality could lead to novel and synthetically useful reactions.

The nitrile group is a gateway to a plethora of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. weebly.com The application of these fundamental transformations to this compound could provide access to a range of novel polychlorinated building blocks for medicinal and materials chemistry.

Furthermore, the presence of three chlorine atoms on the aromatic ring opens the door to selective dechlorination or further functionalization. Reductive dechlorination of polychlorinated aromatic compounds is a known process, and developing selective methods to remove one or more chlorine atoms from the 2,3,5-trichloro-substituted ring could generate a library of differentially chlorinated phenylacetonitriles. Conversely, the chlorine atoms could serve as handles for further cross-coupling reactions, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.

Cyclization reactions involving the nitrile group and a suitably positioned functional group on the phenyl ring or an external reagent represent another exciting frontier. Such reactions could lead to the formation of novel heterocyclic compounds with potential biological activity or unique photophysical properties.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and high-throughput experimental techniques is set to revolutionize the study of complex molecules like this compound. These advanced methodologies can accelerate the discovery of new reactions, optimize existing processes, and provide deep mechanistic insights.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. researchgate.net Such computational studies can help in understanding the regioselectivity of potential reactions, the stability of reaction intermediates, and the role of catalysts. For instance, DFT can be used to model the transition states of catalytic cycles in its synthesis, aiding in the rational design of more efficient catalysts. researchgate.net

High-throughput screening (HTS) techniques offer a rapid and efficient way to explore a vast array of reaction conditions. researchgate.net By using automated liquid handlers and microplate readers, hundreds or even thousands of reactions can be performed and analyzed in a short period. This approach is particularly valuable for optimizing the synthesis of this compound by screening different catalysts, ligands, solvents, and bases. nih.gov Fluorescence-based assays, for example, have been successfully used for the high-throughput screening of coupling reactions. nih.gov

The integration of machine learning algorithms with both computational and experimental data is another promising avenue. nih.gov Machine learning models can be trained to predict reaction outcomes, identify optimal reaction conditions, and even propose novel catalyst structures. This data-driven approach has the potential to significantly accelerate the pace of research in the field of this compound chemistry.

Expanding Synthetic Applications in Diverse Chemical Fields

The unique structural features of this compound make it an intriguing building block for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.

In the realm of medicinal chemistry , the arylacetonitrile motif is present in a number of approved drugs. The trichlorinated phenyl group can impart specific physicochemical properties, such as lipophilicity and metabolic stability, which can be advantageous for drug candidates. The nitrile group can act as a key pharmacophoric element or be transformed into other functional groups to interact with biological targets. Future research could focus on incorporating the this compound scaffold into molecules designed to target specific enzymes or receptors.

In agrochemicals , chlorinated aromatic compounds have a long history of use as herbicides, insecticides, and fungicides. wikipedia.org The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles. The nitrile group can be a precursor to various heterocyclic systems that are common in modern agrochemical design.

In materials science , polychlorinated aromatic compounds have been investigated for their potential use in functional materials due to their thermal stability and electronic properties. The incorporation of the this compound unit into polymers or molecular materials could lead to novel properties, such as flame retardancy, specific optical or electronic behavior, or enhanced thermal stability. The nitrile group can also participate in polymerization reactions or be used to modify the surface of materials.

The following table outlines potential applications for derivatives of this compound:

FieldPotential ApplicationRationale
Medicinal ChemistryEnzyme inhibitors, receptor modulatorsArylacetonitrile is a known pharmacophore; trichloro-substitution can enhance binding and metabolic stability.
AgrochemicalsHerbicides, fungicides, insecticidesPolychlorinated aromatics are established agrochemical scaffolds; novel substitution pattern may lead to new bioactivity.
Materials ScienceFlame retardants, functional polymers, electronic materialsHigh chlorine content can impart flame retardancy; aromatic and nitrile groups can be incorporated into polymers for specific properties.

Q & A

Q. Methodological Answer :

  • Synthesis : Common methods involve nucleophilic substitution or cyanation of trichlorophenyl precursors. For example, reacting 2,3,5-trichlorobenzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) under reflux conditions .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC or HPLC (>97% as per similar compounds ).

Advanced : How can chiral variants of this compound be synthesized for stereochemical studies?

  • Method : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cyanation) or resolution via chiral stationary phase HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~115 ppm) .
    • IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch) .
  • Quantitative Analysis : GC-MS with electron ionization (EI) for molecular ion detection (e.g., m/z 230 [M+^+]) .

Advanced : How can X-ray crystallography or computational modeling elucidate its electronic structure?

  • Method : Co-crystallize with a halogen-bond acceptor (e.g., 1,4-diazabicyclo[2.2.2]octane) for X-ray analysis. DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Basic: What experimental protocols assess the cytotoxicity of this compound in cancer cell lines?

Q. Methodological Answer :

  • Assay Design : Use MTT or resazurin assays on HepG2 or B16 cells (24–48 hr exposure). Include positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO <0.1%) .
  • IC50_{50} Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Compare to structurally related compounds (e.g., TCPIP, IC50_{50} = 1.2 μM in B16 cells ).

Advanced : How to identify molecular targets (e.g., enzyme inhibition or DNA interaction)?

  • Approach : Perform SPR (surface plasmon resonance) screening against kinase libraries or DNA-binding assays (e.g., ethidium bromide displacement) .

Basic: How can environmental persistence of this compound be evaluated in groundwater systems?

Q. Methodological Answer :

  • Detection : Use SPE (solid-phase extraction) followed by LC-MS/MS (MRM mode for m/z 230 → 194 transition) with a detection limit of ~0.1 ppb .
  • Degradation Studies : Monitor hydrolysis (pH 7–9 buffers, 25–50°C) or microbial degradation (soil slurry cultures, GC-MS analysis) .

Advanced : What advanced oxidation processes (AOPs) effectively degrade it?

  • Method : Test UV/H2_2O2_2 or Fenton reactions, quantifying intermediates via high-resolution Orbitrap MS .

Basic: What are the key stability considerations for long-term storage?

Q. Methodological Answer :

  • Storage : Store in amber glass vials at 0–6°C under inert gas (Ar/N2_2) to prevent hydrolysis or photodegradation .
  • Stability Monitoring : Periodic GC analysis to detect decomposition (e.g., trichlorophenol byproducts) .

Advanced : How to characterize thermal decomposition pathways?

  • Method : Use TGA-DSC under N2_2 atmosphere to identify decomposition temperatures (>200°C expected) and analyze off-gases via FTIR .

Basic: How should conflicting cytotoxicity data from different studies be reconciled?

Q. Methodological Answer :

  • Validation Steps :
    • Cross-check cell line authenticity (STR profiling).
    • Standardize assay conditions (e.g., serum concentration, incubation time).
    • Confirm compound purity via GC/HPLC .

Advanced : What statistical frameworks address variability in high-throughput screening data?

  • Approach : Apply robust z-score normalization or machine learning models (e.g., random forests) to account for batch effects .

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2-(2,3,5-Trichlorophenyl)acetonitrile
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2-(2,3,5-Trichlorophenyl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.